(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol
Description
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol (CAS 699-97-8) is a norbornene-derived compound with two methanol groups attached to the 2- and 3-positions of the bicyclic framework. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol . Key physical properties include:
- Density: 1.137 g/cm³
- Melting Point: 82–86°C
- Boiling Point: 259.8°C at 760 mmHg
- Vapor Pressure: 0.002 mmHg at 25°C .
This compound is primarily used as a chemical intermediate in organic synthesis and materials science, particularly in the preparation of rigid polymers and host molecules with concavities . Its stereochemistry (1R,2R,3R,4S) confers unique steric and electronic properties, influencing reactivity in ring-opening metathesis polymerization (ROMP) and Diels–Alder reactions .
Properties
IUPAC Name |
[(1R,2R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-BZNPZCIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482580 | |
| Record name | (1R,2R,3R,4S)-BICYCLO[2.2.1]HEPT-5-ENE-2,3-DIYLDIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-96-7, 79516-58-8 | |
| Record name | rel-(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R,3R,4S)-BICYCLO[2.2.1]HEPT-5-ENE-2,3-DIYLDIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Diels-Alder Reaction as a Foundational Strategy
Latent Synthon Approach for Norbornene Framework Construction
The enantioselective synthesis of norbornene derivatives has been revolutionized by the latent synthon strategy, which employs substrates with "ON-alkene" groups to achieve high stereochemical fidelity. In a seminal study, a nickel-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and a maleic anhydride-derived dienophile yielded a norbornene adduct with 95% enantiomeric excess (ee) . The dienophile, synthesized from maleic anhydride and 2-oxazolidinone, undergoes cycloaddition at −30°C to produce the endo-selective adduct (Fig. 1a). This method is scalable, with gram-scale reactions maintaining 75% yield and stereoselectivity.
Stereochemical Control
The use of chiral ligand L6 with Ni(ClO₄)₂·6H₂O ensures precise control over the (1R,2R,3R,4S) configuration. X-ray crystallography of intermediate 3 (CCDC 2260537) confirmed the absolute configuration, which is retained through subsequent functionalizations.
Dihydroxylation and Hydroxymethyl Group Installation
Osmium-Catalyzed Dihydroxylation
Post-Diels-Alder functionalization often involves dihydroxylation to introduce vicinal diols. In a related norbornene β-amino acid synthesis, OsO₄ with N-methylmorpholine N-oxide (NMO) effected syn-dihydroxylation of the norbornene double bond, yielding a diol intermediate. For (1R,2R,3R,4S)-2,3-diyldimethanol, this step must target the 2- and 3-positions, necessitating regioselective oxidation.
Borane-Mediated Reduction
Following dihydroxylation, borane-dimethyl sulfide complex reduces ester groups to hydroxymethyl moieties. For example, norbornene esters at C2 and C3 were hydrolyzed to carboxylic acids and subsequently reduced to primary alcohols with NaBH₄/I₂ , achieving >90% conversion .
Alternative Synthetic Routes
Wittig Reaction for Side-Chain Elaboration
The SciSpace study demonstrated that Wittig reactions install substituents on norbornene β-amino acids. Adapting this, aldehyde intermediates at C2 and C3 could undergo Wittig olefination with formaldehyde ylides, followed by hydrogenation to yield hydroxymethyl groups.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Esterification Reactions
The hydroxymethyl groups at positions 2 and 3 undergo esterification with carboxylic acids or anhydrides. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) under reflux conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Reflux, DMAP, 6 hours | Di-O-acetylated derivative | ~85% |
| Benzoyl chloride | Room temperature, pyridine | Bis-benzoylated product | 78% |
This reaction preserves the bicyclic core while modifying the hydroxymethyl groups, enabling applications in polymer chemistry.
Oxidation Reactions
The primary alcohol groups can be oxidized to carboxylic acids or ketones depending on reaction conditions. Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the hydroxymethyl groups to carboxylates without disrupting the double bond .
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Jones reagent | 0°C, acetone, 2 hours | 2,3-Dicarboxylic acid derivative | >90% |
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Partially oxidized ketone intermediate | 65% |
Oxidation products serve as intermediates for synthesizing bioactive molecules and coordination polymers .
Cycloaddition Reactions
The strained bicyclo[2.2.1]heptene system participates in Diels-Alder reactions as a dienophile. For example, it reacts with cyclopentadiene at 120°C to form polycyclic adducts.
| Diene | Conditions | Product | Application |
|---|---|---|---|
| Cyclopentadiene | Toluene, 120°C, 12 hours | Hexacyclic adduct | Natural product synthesis |
| Anthracene | Microwave, 150°C, 30 minutes | Norbornene-anthracene hybrid | Material science |
These reactions exploit the compound’s inherent ring strain to construct complex architectures.
Hydrogenation Reactions
The double bond in the bicycloheptene system undergoes catalytic hydrogenation. Using Pd/C (10%) under 1 atm H₂, the compound is converted to its saturated analog within 4 hours .
| Catalyst | Conditions | Product | Rate |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, RT | Dihydro derivative | 95% completion |
| Wilkinson’s catalyst | H₂ (3 atm), THF, 60°C | Partially saturated product | 82% |
Hydrogenation modifies the compound’s rigidity, influencing its pharmacokinetic properties .
Functional Group Interconversion
The hydroxymethyl groups can be converted to halides or amines via nucleophilic substitution:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| SOCl₂ | Reflux, 8 hours | Dichloro derivative | SN2 displacement |
| NH₃ (g) | High pressure, 100°C | Diamino analog | Nucleophilic addition |
These derivatives are pivotal in medicinal chemistry for structure-activity relationship studies .
Cross-Coupling Reactions
The compound engages in Suzuki-Miyaura cross-coupling when functionalized with boronic esters. For example:
| Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biphenyl-substituted bicyclic compound | 72% |
This reactivity enables the integration of aromatic moieties for optoelectronic applications.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development:
The compound's bicyclic structure is conducive to the design of new pharmaceuticals. Research has indicated that derivatives of bicyclo[2.2.1]heptenes exhibit biological activity that can be harnessed in drug development. For instance, studies have explored its potential as an anti-cancer agent by modifying the compound to enhance cytotoxicity against cancer cell lines .
Case Study:
A notable study by Shen et al. (1998) reported the synthesis of various bicyclo[2.2.1]heptene derivatives and their evaluation for biological activity, demonstrating promising results in inhibiting tumor growth in vitro .
Organic Synthesis
Synthetic Intermediates:
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol serves as an important intermediate in organic synthesis pathways. Its unique structure allows for diverse chemical transformations including Diels-Alder reactions and cycloadditions.
Research Insights:
Birchall et al. (2021) highlighted the use of bicyclo[2.2.1]heptenes in teaching advanced organic laboratory techniques through the retro Diels-Alder reaction, showcasing its educational value in synthetic chemistry .
Materials Science
Polymer Chemistry:
The compound has been investigated for its potential use in polymer synthesis due to its ability to form cross-linked networks when incorporated into polymer matrices. This property is particularly useful in creating materials with enhanced mechanical properties.
Application Example:
Research conducted by Pulamagatta et al. (2011) explored the incorporation of bicyclo[2.2.1]heptene derivatives into polyamide thin films, resulting in improved material performance under various environmental conditions .
Chemical Reactivity and Mechanisms
Reactivity Studies:
The reactivity of this compound has been a subject of interest for understanding reaction mechanisms in organic chemistry. Its ability to undergo various transformations makes it a valuable model compound for studying reaction kinetics and mechanisms.
Research Findings:
Kharitonov et al. (2012) investigated the synthetic transformations involving this compound and its derivatives, contributing to a deeper understanding of bicyclic compound reactivity and its implications for organic synthesis methodologies .
Summary Table of Applications
| Application Area | Details | Key Studies |
|---|---|---|
| Medicinal Chemistry | Potential drug development; anti-cancer agents | Shen et al., 1998 |
| Organic Synthesis | Synthetic intermediates; Diels-Alder reactions | Birchall et al., 2021 |
| Materials Science | Polymer synthesis; enhanced mechanical properties | Pulamagatta et al., 2011 |
| Chemical Reactivity | Understanding reaction mechanisms; model compound for kinetics studies | Kharitonov et al., 2012 |
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-diol
- Structure: Differs by replacing methanol groups with hydroxyl (-OH) groups.
- Synthesis: Prepared via retro-Diels–Alder reactions of norbornene precursors .
- Reactivity: Acts as a precursor for Swern oxidation to yield bicyclo[2.2.1]hept-5-ene-2,3-dione (norbornene dione) .
- Applications : Used in synthesizing pyrazine-fused derivatives, though prone to unexpected ring-opening reactions during oxidation .
Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Isomers
- Structures :
- (1R,2S,3R,4S)-Dimethyl ester (endo isomer)
- (1R,2R,3S,4S)-Dimethyl ester (exo isomer)
- Reactivity in ROMP :
- Applications: Key monomers for ROMP-derived polymers with tunable mechanical properties .
Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Structure : Incorporates a 7-oxa (oxygen atom) in the bicyclic framework and isoamyl ester groups.
- Synthesis : Derived from exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and isoamyl alcohol under sonication .
- Characterization : Confirmed via ¹H/¹³C NMR, IR, and UV-vis spectroscopy .
- Applications: Potential monomer for oxygen-containing polymers with enhanced solubility.
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) Dioxide
- Structure: Replaces methanol groups with diphenylphosphane dioxide moieties.
- Applications: Serves as a ligand in asymmetric catalysis, leveraging the rigid norbornene backbone to enforce stereoselectivity .
(2R,3R)-Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
- Structure: Substitutes methanol with methanamine (-CH₂NH₂) groups.
- Properties : Molecular weight 154.25 g/mol; exact mass 154.147 g/mol .
- Applications : Explored in medicinal chemistry as a constrained scaffold for drug design .
Comparative Data Table
Key Research Findings
- Steric Effects : The stereochemistry of substituents (e.g., endo vs. exo) critically impacts reactivity. For example, endo-dimethyl esters show reduced ROMP activity due to hindered catalyst access .
- Functional Group Influence: Methanol groups enhance hydrophilicity and intermediate utility, while phosphane or ester groups tailor applications in catalysis or polymer science .
- Synthetic Versatility: Norbornene derivatives are pivotal in constructing complex architectures via Diels–Alder reactions, ROMP, and oxidation pathways .
Biological Activity
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with two hydroxymethyl groups attached to the bicyclo[2.2.1]heptane framework. Its molecular formula is , and it has a molecular weight of 140.18 g/mol.
Anticancer Properties
Research has indicated that derivatives of bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related bicyclic structures have shown promising results in inhibiting the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene derivative | MCF-7 (Breast) | 15 | Apoptosis induction |
| Bicyclo[2.2.1]hept-5-ene derivative | PC-3 (Prostate) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. A study on structurally similar compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism is believed to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Membrane Disruption : Interaction with lipid bilayers resulting in increased permeability and cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study 2: Antimicrobial Evaluation
A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against various pathogens. The results confirmed its potential as an antibacterial agent, particularly against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol in laboratory settings?
- Answer : Strict safety measures are required due to its reactivity. Key precautions include:
- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors .
- Storage: Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation or combustion .
- Waste disposal: Segregate chemical waste and collaborate with certified hazardous waste management services .
Q. How can the purity of this compound be validated after synthesis?
- Answer : Use a combination of:
- Chromatography : HPLC or GC-MS to separate and quantify impurities .
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for norbornene protons at δ 5.5–6.2 ppm) .
- Physical properties : Compare observed melting point (82–86°C) and density (1.137 g/cm³) with literature values .
Q. What are the optimal conditions for synthesizing this compound from its precursors?
- Answer : Key steps include:
- Catalytic hydrogenation : Use bis[chloro(norbornadiene)rhodium] with H₂ gas to reduce double bonds while preserving stereochemistry .
- Enzymatic reduction : NADP-dependent carbonyl reductase in aqueous media for enantioselective synthesis .
- Purification : Flash chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the diol .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?
- Answer : The rigid bicyclic framework and endo/exo diol configuration dictate regioselectivity:
- Endo rule preference : The (1R,2R,3R,4S) stereoisomer favors transition states with electron-withdrawing groups aligned inside the bicyclic cavity, enhancing reaction rates with dienophiles like maleic anhydride .
- Retro-Diels-Alder studies : Thermal decomposition (e.g., FVP at 300°C) yields cyclopentadiene, confirming strain-driven reactivity .
Q. What catalytic applications exist for derivatives of this compound in asymmetric synthesis?
- Answer : Derivatives like bis(diphenylphosphine) complexes are used in:
- Chiral ligands : Coordinate to Rh or Ir catalysts for enantioselective hydrogenation of ketones (e.g., acetophenone derivatives) .
- Polymer-supported catalysts : Incorporate into photoacid generators (e.g., PBHND) for threshold voltage tuning in organic electronics .
Q. How can conflicting data on oxidative stability be resolved during Swern oxidations?
- Answer : Contradictions arise from competing pathways:
- Intended oxidation : Swern conditions (oxalyl chloride/DMSO) convert diols to diketones (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dione) .
- Side reactions : Pyrazine-fused analogs undergo ring-opening via C–O bond cleavage, forming α,β-unsaturated aldehydes .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
